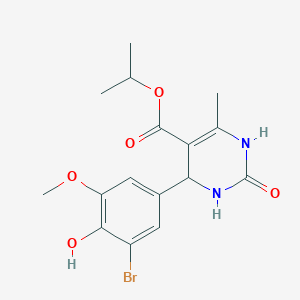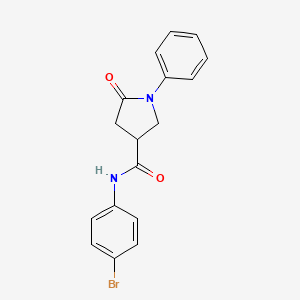
4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
Wirkmechanismus
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the target plants and moves through the plant's vascular system, causing abnormal growth and eventually death. Dicamba is particularly effective on broadleaf weeds, which have a different growth pattern than grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to affect the metabolism and growth of plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to a disruption of protein synthesis and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a useful tool for studying plant physiology and biochemistry. It can be used to investigate the effects of herbicides on plant growth and development, as well as to study the mechanisms of herbicide resistance in plants. However, it is important to use 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate in a controlled environment to avoid unintended effects on non-target organisms.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate. One potential application is the development of new herbicides based on 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate's mechanism of action. Another area of interest is the investigation of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate's impact on non-target organisms, such as insects and soil microorganisms. Additionally, research could be conducted to explore the potential use of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate in combination with other herbicides to increase effectiveness and reduce the risk of herbicide resistance.
Synthesemethoden
Dicamba can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-methyl-4-chlorophenoxyacetic acid in the presence of a catalyst. The resulting compound is then esterified with 1-methyl-1-phenylethanol to produce 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It is used to control weeds in a variety of crops, including soybeans, cotton, and corn. Research has shown that 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate has a high level of selectivity and can effectively control broadleaf weeds without harming crops.
Eigenschaften
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2O3/c1-23(2,16-6-4-3-5-7-16)17-8-11-19(12-9-17)28-22(26)15-27-21-13-10-18(24)14-20(21)25/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFCQXHNMJXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)

![dimethyl 5-[(methoxyacetyl)amino]isophthalate](/img/structure/B4985121.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)

![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)
